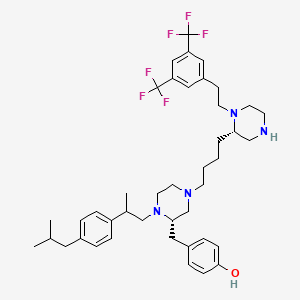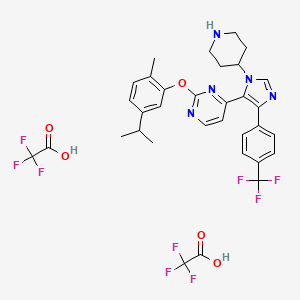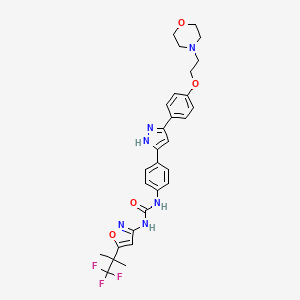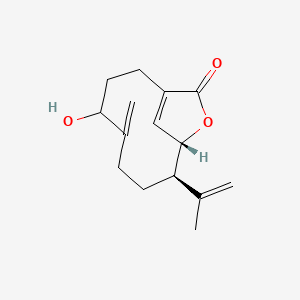![molecular formula C14H20N2O7 B12386950 N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)
N3-[(Tetrahydro-2-furanyl)methyl]uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-[(Tetrahydro-2-furanyl)methyl]uridine is a uridine analogue, which means it is structurally similar to uridine, a nucleoside that is a component of RNA. This compound has potential antiepileptic effects and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine typically involves the modification of uridineSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps to laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and regulatory compliance .
Analyse Des Réactions Chimiques
Types of Reactions
N3-[(Tetrahydro-2-furanyl)methyl]uridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound .
Applications De Recherche Scientifique
N3-[(Tetrahydro-2-furanyl)methyl]uridine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its potential antiepileptic and anxiolytic effects.
Medicine: Explored as a potential therapeutic agent for epilepsy, anxiety, and hypertension.
Mécanisme D'action
The mechanism of action of N3-[(Tetrahydro-2-furanyl)methyl]uridine involves its interaction with specific molecular targets and pathways. As a uridine analogue, it may mimic the effects of uridine in the body, potentially modulating neurotransmitter levels and influencing neuronal activity. This modulation could underlie its antiepileptic and anxiolytic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine: The parent compound, involved in RNA synthesis and various metabolic processes.
Cytidine: Another nucleoside with similar structural features.
Thymidine: A nucleoside involved in DNA synthesis
Uniqueness
N3-[(Tetrahydro-2-furanyl)methyl]uridine is unique due to the presence of the tetrahydro-2-furanyl group, which may confer distinct pharmacological properties compared to other nucleosides. This structural modification could enhance its stability, bioavailability, and therapeutic potential .
Propriétés
Formule moléculaire |
C14H20N2O7 |
|---|---|
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H20N2O7/c17-7-9-11(19)12(20)13(23-9)15-4-3-10(18)16(14(15)21)6-8-2-1-5-22-8/h3-4,8-9,11-13,17,19-20H,1-2,5-7H2/t8?,9-,11?,12+,13-/m1/s1 |
Clé InChI |
HBWAFTROEHIWBO-HTEVANTCSA-N |
SMILES isomérique |
C1CC(OC1)CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canonique |
C1CC(OC1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



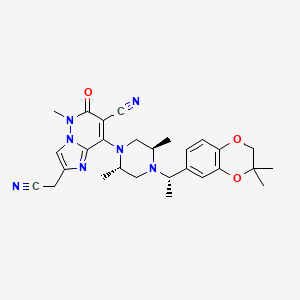
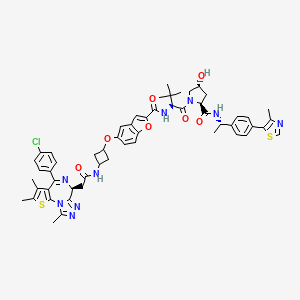
![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
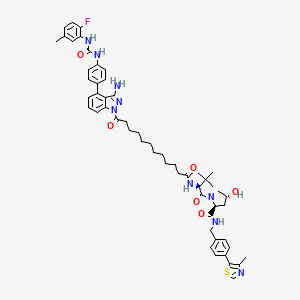


![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)

